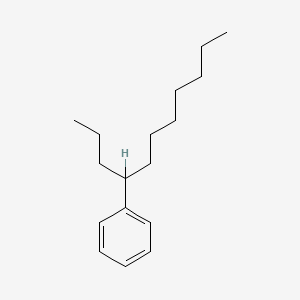

Benzene, (1-propyloctyl)-

Übersicht

Beschreibung

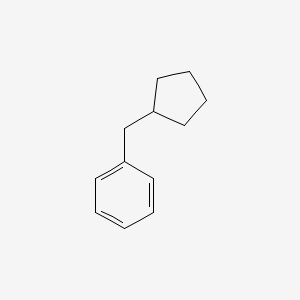

“Benzene, (1-propyloctyl)-” is an organic compound with the molecular formula C17H28 . It has a strong aromatic odor and is insoluble in water but soluble in most organic solvents .

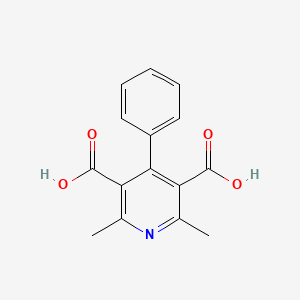

Molecular Structure Analysis

The molecular structure of “Benzene, (1-propyloctyl)-” consists of a benzene ring attached to a propyloctyl chain . The molecular weight is 232.4042 .Physical And Chemical Properties Analysis

“Benzene, (1-propyloctyl)-” has a boiling point of 91°C and a predicted density of 0.855±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

1. Polymer Electrolytes in Energy Storage

- A study by Michael et al. (1997) explored the use of esters of benzene 1,2 dicarboxylic acids, such as dioctyl phthalate (DOP), in poly(ethylene oxide) (PEO)–LiClO4 matrix to enhance ionic conductivity in solid polymer electrolytes. This research is significant in the field of energy storage, particularly for lithium-ion batteries, where improved conductivity can lead to better performance (Michael et al., 1997).

2. Molecular-Scale Electronics

- Reed et al. (1997) conducted a study on the conductance of a molecular junction using molecules of benzene-1,4-dithiol. This research contributes to the emerging area of molecular-scale electronics, offering insights into charge transport through single molecules (Reed et al., 1997).

3. Oxidation Studies in Fuel Research

- Dagaut et al. (2002) investigated the oxidation of n-propylbenzene, delineating the routes involved in its oxidation. This study is relevant in fuel research, particularly in understanding the combustion processes and emission characteristics of fuels containing n-propylbenzene (Dagaut et al., 2002).

4. Chemical Synthesis and Characterization

- Suzuki et al. (2015) discussed the synthesis and characterization of hexaarylbenzenes with different substituents, highlighting the structural diversity and potential applications in various fields such as pharmaceuticals and materials science (Suzuki et al., 2015).

5. Genotoxic Effects and Carcinogenic Potential

- Chen et al. (1994) examined the genotoxic effects of benzene exposure in vivo, providing critical insights into the carcinogenic potential of benzene and its metabolites (Chen et al., 1994).

6. Environmental and Analytical Chemistry

- Baimatova et al. (2016) developed a method for quantification of BTEX (benzene, toluene, ethylbenzene, xylenes) in ambient air, which is crucial for monitoring and managing environmental pollution (Baimatova et al., 2016).

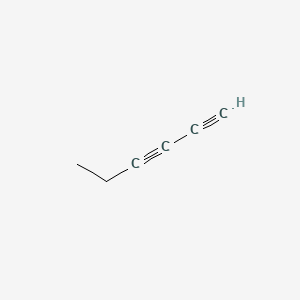

7. Catalysis and Organic Chemistry

- Bianchini et al. (1990) explored the regioselective synthesis of enol esters from 1-alkynes and carboxylic acids catalyzed by rhodium(I) monohydrides, demonstrating the utility of benzene derivatives in catalytic processes (Bianchini et al., 1990).

8. Supramolecular Chemistry

- Cantekin et al. (2012) reviewed the use of benzene-1,3,5-tricarboxamides (BTAs) in various applications, including nanotechnology and biomedical applications. BTAs exhibit versatile supramolecular assembly properties (Cantekin et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

undecan-4-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-5-6-7-9-13-16(12-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQAXMRLBNXEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874983 | |

| Record name | BENZENE, (1-PROPYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4536-86-1 | |

| Record name | Benzene, (1-propyloctyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PROPYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

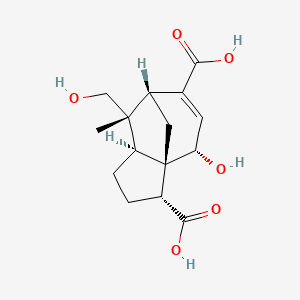

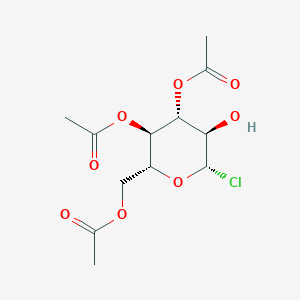

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

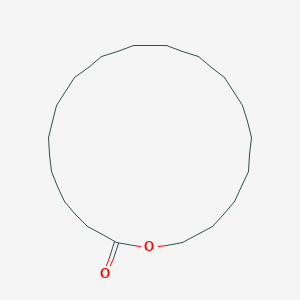

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B3052713.png)